molecular formula C16H9ClN2O3S B12951441 Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

Cat. No.: B12951441
M. Wt: 344.8 g/mol
InChI Key: KMXAIGZKVNZSDI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of thiazole and naphthyridine derivatives, followed by chlorination and esterification steps . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.

Chemical Reactions Analysis

Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug used in the treatment of HIV.

    Abafungin: An antifungal agent

Properties

Molecular Formula

C16H9ClN2O3S

Molecular Weight

344.8 g/mol

IUPAC Name

methyl 2-chloro-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

InChI

InChI=1S/C16H9ClN2O3S/c1-22-16(21)12-13(20)8-6-7-11(17)18-14(8)19-9-4-2-3-5-10(9)23-15(12)19/h2-7H,1H3

InChI Key

KMXAIGZKVNZSDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N(C3=CC=CC=C3S2)C4=C(C1=O)C=CC(=N4)Cl

Origin of Product

United States

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